molecular formula C26H21NO3S B281677 N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide

N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide

Cat. No. B281677
M. Wt: 427.5 g/mol
InChI Key: ZVIOPFPWHPKWNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide, also known as TH-302, is a small molecule drug that has gained significant attention in the field of cancer research. TH-302 is a prodrug that is activated under hypoxic conditions, making it a promising candidate for cancer therapy. In

Mechanism of Action

N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide is a prodrug that is activated under hypoxic conditions. Once inside the hypoxic tumor environment, N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide is metabolized to form a cytotoxic alkylating agent that can induce DNA damage and cell death. The hypoxia-specific activation of N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide makes it an attractive candidate for cancer therapy as it can selectively target cancer cells while minimizing damage to normal tissues.
Biochemical and Physiological Effects:
N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide has been shown to have significant antitumor activity in preclinical studies. It has been demonstrated to induce tumor regression in various animal models of cancer, including pancreatic cancer, breast cancer, and glioblastoma. N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide has also been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide is its hypoxia-specific activation, which makes it a promising candidate for cancer therapy. However, N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide has some limitations for lab experiments. It requires a hypoxic environment for activation, which can be challenging to replicate in vitro. Additionally, N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide research. One area of interest is the development of new prodrugs that can be activated under different conditions, such as acidic or enzymatic environments. Another area of interest is the combination of N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide with other cancer therapies to enhance its efficacy. Additionally, there is ongoing research to identify biomarkers that can predict patient response to N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide, which could help to personalize cancer treatment. Finally, there is interest in exploring the potential of N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide in combination with immunotherapy, as it may enhance the immune response to cancer cells.

Synthesis Methods

N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide can be synthesized using a multi-step process that involves the reaction of 2-naphthalenesulfonyl chloride with 2-methyl-1,4-naphthoquinone to form the intermediate product, which is then reacted with 4-hydroxy-2-methylquinoline to obtain N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide. The synthesis method has been optimized to produce high yields of pure N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide.

Scientific Research Applications

N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide has been extensively studied for its potential as a cancer therapy. It has shown promising results in preclinical studies and is currently undergoing clinical trials for various types of cancer, including pancreatic cancer, soft tissue sarcoma, and glioblastoma. N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide is unique in that it is activated under hypoxic conditions, which are commonly found in solid tumors. This makes it a promising candidate for cancer therapy as it can selectively target cancer cells while sparing normal cells.

properties

Molecular Formula

C26H21NO3S

Molecular Weight

427.5 g/mol

IUPAC Name

N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)naphthalene-2-sulfonamide

InChI

InChI=1S/C26H21NO3S/c28-31(29,19-14-13-17-7-1-2-8-18(17)15-19)27-24-16-23-21-10-5-6-12-25(21)30-26(23)22-11-4-3-9-20(22)24/h1-4,7-9,11,13-16,27H,5-6,10,12H2

InChI Key

ZVIOPFPWHPKWNY-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC6=CC=CC=C6C=C5

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC6=CC=CC=C6C=C5

Origin of Product

United States

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